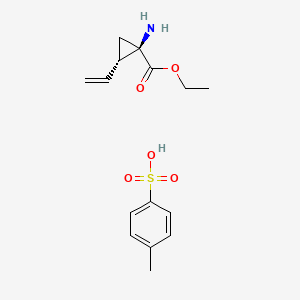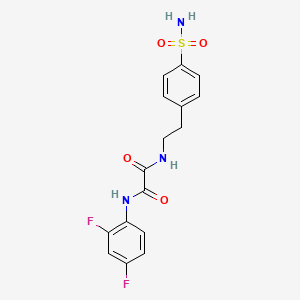
Ethyl 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by a five-membered ring containing one oxygen and two nitrogen atoms
Mechanism of Action
Target of Action
activities . They have shown to target various enzymes and proteins that contribute to the proliferation of cancer cells .
Mode of Action
1,2,4-oxadiazoles have been found to interact with their targets, leading to changes in the biological activities of the targets . The interaction of the compound with its targets could lead to changes in the biological activities of the targets, potentially inhibiting their function and leading to the desired therapeutic effects .
Pharmacokinetics
The compound’s molecular weight (21023) and its physical form (liquid) suggest that it may have good bioavailability .
Result of Action
Based on the known activities of 1,2,4-oxadiazoles, it can be inferred that the compound may have anti-infective and potentially anti-cancer effects .
Action Environment
Like other chemical compounds, its action and stability could be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylate are not fully understood yet. It is known that 1,2,4-oxadiazoles, the class of compounds it belongs to, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities
Molecular Mechanism
It is known that 1,2,4-oxadiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of this compound remains to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with ethyl chloroformate and hydrazine hydrate to form the intermediate hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted oxadiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
- Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
- Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate
- Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate
Comparison: Ethyl 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylate is unique due to its cyclopentyl group, which can influence its chemical reactivity and biological activity. Compared to its cyclopropyl and chlorophenyl analogs, the cyclopentyl group may provide different steric and electronic effects, potentially leading to variations in its pharmacological properties and industrial applications.
Properties
IUPAC Name |
ethyl 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-2-14-10(13)8-11-9(15-12-8)7-5-3-4-6-7/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWGQJJQLKJIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]prop-2-enamide](/img/structure/B2899509.png)
![N-(5-chloro-2-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2899510.png)


![N-(2-chloro-4-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2899514.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-5-styryl-4,5-dihydro-1H-pyrazole](/img/structure/B2899515.png)
![3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2899518.png)
![Ethyl 4-(2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2899522.png)
![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2899523.png)
![tert-butyl (2R,4R)-4-[(tert-butyldimethylsilyl)oxy]-2-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B2899524.png)

![(2E)-3-(furan-2-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2899530.png)


